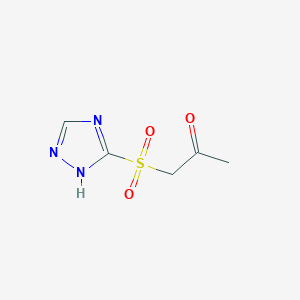![molecular formula C17H28N2 B262639 N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine](/img/structure/B262639.png)
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine, commonly known as EPH, is a psychoactive drug that acts as a stimulant. It is a member of the phenethylamine family and is structurally similar to amphetamines. EPH has been of interest to scientists due to its potential use in treating various neurological disorders and its ability to improve cognitive functions.
Mécanisme D'action
EPH acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
EPH has both biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, providing the body with energy. EPH has been shown to improve cognitive functions by increasing the activity of the prefrontal cortex, a region of the brain responsible for executive functions such as decision-making, working memory, and attention.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EPH in lab experiments include its ability to improve cognitive functions, its potential use in treating neurological disorders, and its structural similarity to amphetamines, which allows for comparison studies. However, the limitations of using EPH in lab experiments include its potential for abuse and addiction, the lack of long-term safety data, and the need for strict regulation and control.
Orientations Futures
There are several future directions for the research of EPH. One direction is the investigation of its potential use in treating neurological disorders, such as depression, anxiety, and ADHD. Another direction is the study of its long-term safety and potential for abuse and addiction. Additionally, further research is needed to understand the mechanism of action of EPH and its effects on different regions of the brain. Finally, the development of new analogs of EPH may lead to the discovery of more effective treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of EPH involves the reaction of 4-isopropylbenzyl chloride with N-(2-pyrrolidin-1-ylethyl)amine in the presence of a base. The resulting product is then purified using chromatography techniques. The purity of EPH is essential for its use in scientific research.
Applications De Recherche Scientifique
EPH has been of interest to scientists due to its potential use in treating various neurological disorders. It has been shown to improve cognitive functions, including memory, attention, and learning. EPH has also been studied for its potential use in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propriétés
Nom du produit |
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine |
|---|---|
Formule moléculaire |
C17H28N2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-(1-ethylpyrrolidin-2-yl)-N-[(4-propan-2-ylphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H28N2/c1-4-19-11-5-6-17(19)13-18-12-15-7-9-16(10-8-15)14(2)3/h7-10,14,17-18H,4-6,11-13H2,1-3H3 |
Clé InChI |
LRLQTKJTSIITSD-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)C(C)C |
SMILES canonique |
CCN1CCCC1CNCC2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)


![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)





![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)

